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Compound of Interest

Compound Name: 2-Isopropylpyrimidin-5-ol

CAS No.: 66739-84-2

Cat. No.: B045795 Get Quote

Introduction & Structural Logic
2-Isopropylpyrimidin-5-ol consists of a pyrimidine core substituted with an isopropyl group at

the C2 position and a hydroxyl group at the C5 position.

Symmetry: The molecule possesses a plane of symmetry passing through C2 and C5.

Consequently, the protons at positions C4 and C6 are chemically equivalent, simplifying the

NMR splitting pattern.

Electronic Environment: The pyrimidine nitrogens are electron-withdrawing, deshielding the

ring protons. However, the hydroxyl group at C5 is an electron-donating group (EDG) by

resonance, which provides shielding to the ortho-positions (C4/C6), counteracting the ring's

deficiency.

Acidity: The phenolic proton (pKₐ ~7-8 for hydroxypyrimidines) is exchangeable and sensitive

to solvent choice.

Sample Preparation Protocol
Solvent Selection

NMR:DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.
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Reasoning: It ensures complete solubility of the polar hydroxyl group and, unlike

Methanol-d₄, it inhibits rapid proton exchange, allowing the observation of the hydroxyl

proton signal (typically a broad singlet >10 ppm).

Mass Spectrometry:Methanol/Water (50:50) with 0.1% Formic Acid.

Reasoning: Promotes ionization in ESI+ mode while maintaining solubility.

Preparation Steps[1][2][3][4][5]
Weighing: Accurately weigh 5–10 mg of the solid analyte.

Dissolution: Add 600 µL of DMSO-d₆ (99.9% D).

Filtration: If turbidity persists, filter through a 0.2 µm PTFE syringe filter directly into the 5mm

NMR tube to prevent magnetic susceptibility mismatch due to particulates.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[6][7]
Experimental Parameters (400 MHz or Higher)

Temperature: 298 K (25°C).

Pulse Sequence:zg30 (standard 30° pulse) for 1H; zgpg30 (power-gated decoupling) for

13C.

Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the isolated aromatic

protons.

Scans (NS): 16 (1H), 1024 (13C).

Data Interpretation & Expected Shifts
The following data represents the predicted spectroscopic signature based on substituent

additivity rules for pyrimidines.

Table 1: ¹H NMR Assignment (DMSO-d₆, 400 MHz)
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Position Type
Shift (δ,
ppm)

Multiplicit
y

Integral
Coupling
(Hz)

Structural
Logic

OH Hydroxyl
10.20 –

10.50

Broad

Singlet
1H -

Deshielded

by

aromatic

ring; visible

in DMSO.

H4, H6 Aromatic 8.20 – 8.35 Singlet 2H -

Equivalent

due to

symmetry.

Deshielded

by N,

shielded by

OH.

CH Methine 2.95 – 3.10 Septet 1H J ≈ 6.9

Isopropyl

methine,

deshielded

by

pyrimidine

ring.

CH₃ Methyl 1.20 – 1.25 Doublet 6H J ≈ 6.9
Isopropyl

methyls.

Table 2: ¹³C NMR Assignment (DMSO-d₆, 100 MHz)
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Carbon Shift (δ, ppm) Assignment Logic

C2 160.0 – 165.0
Ipso-carbon between two

nitrogens; most deshielded.

C5 148.0 – 152.0
Attached to Oxygen (ipso);

deshielded.

C4, C6 140.0 – 144.0 Aromatic CH; equivalent.

CH (i-Pr) 34.0 – 36.0 Methine of isopropyl group.

CH₃ (i-Pr) 21.0 – 22.0 Methyls of isopropyl group.

NMR Workflow Diagram
The following diagram illustrates the logical flow for acquiring and processing the NMR data to

ensure validity.
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Figure 1: Step-by-step NMR acquisition workflow ensuring data integrity through integration

validation.

Mass Spectrometry (LC-MS) Protocol[2][8][9]
Method Parameters

Instrument: Triple Quadrupole or Q-TOF.

Ionization: Electrospray Ionization (ESI), Positive Mode (+).

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm,

1.7 µm.

Mobile Phase A: Water + 0.1% Formic Acid.[1]
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient: 5% B to 95% B over 5 minutes.

Fragmentation Pathway & Analysis
The molecular weight of 2-Isopropylpyrimidin-5-ol is 138.17 g/mol .

Parent Ion: In ESI+, the protonated adduct

appears at m/z 139.1.

Primary Fragment (McLafferty-like): The isopropyl group is prone to loss of propene (

, 42 Da) via a rearrangement mechanism common in alkyl-substituted aromatics, yielding the
protonated 5-hydroxypyrimidine core at m/z 97.

Secondary Fragment: Loss of CO (28 Da) from the phenol moiety is possible, though less

dominant than the alkyl loss.

Table 3: MS/MS Transition Table
Precursor Ion
(m/z)

Product Ion
(m/z)

Loss (Da)
Fragment
Identity

Collision
Energy (eV)

139.1 97.0 42

Loss of Propene

(

)

15 - 20

139.1 69.0 70
Ring Cleavage

(RDA)
30 - 35

Fragmentation Logic Diagram
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Figure 2: ESI+ Fragmentation pathway showing the characteristic loss of the isopropyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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